molecular formula C17H25NO7S B190631 Sulfato de atropina CAS No. 55-48-1

Sulfato de atropina

Número de catálogo: B190631
Número CAS: 55-48-1
Peso molecular: 387.4 g/mol
Clave InChI: VJFQPODMEGSXHC-ZZJGABIISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Atropine sulfate is a tropane alkaloid derived from plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Mandragora officinarum (mandrake). It is a racemic mixture of d-hyoscyamine and l-hyoscyamine, with only l-hyoscyamine being pharmacologically active . Atropine sulfate is commonly used in medicine as an antimuscarinic agent to treat various conditions, including bradycardia, organophosphate poisoning, and to reduce salivation during surgery .

Aplicaciones Científicas De Investigación

Ophthalmic Applications

Indications:

  • Mydriasis and Cycloplegia: Atropine sulfate is commonly used in ophthalmology to induce pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia) during eye examinations. Clinical trials have demonstrated its efficacy in achieving these effects, with a standard concentration of 1% atropine sulfate being effective for these purposes .

Clinical Trials:

  • A review of clinical studies indicated that atropine sulfate effectively produces mydriasis and cycloplegia, with a notable safety profile in pediatric populations .
Study DesignPopulationOutcome
Randomized controlled trialHealthy adults & childrenSignificant pupil dilation observed
Pharmacokinetics studyVarious age groupsSimilar elimination half-life across demographics

Treatment of Hypersalivation

Indications:

  • Atropine sulfate has been investigated for managing clozapine-induced hypersalivation, a common side effect in patients treated with clozapine for schizophrenia.

Clinical Findings:

  • A study showed that sublingual administration of atropine significantly reduced saliva secretion in patients . The pharmacokinetics revealed that the sublingual route provided quicker absorption compared to oral administration, making it an effective treatment option.
Administration RouteDosageEffect on Saliva Secretion
Sublingual0.6 mg-40.5% decrease in secretion
Oral0.6 mgLess effective than sublingual

Respiratory Indications

Indications:

  • Atropine sulfate is utilized in treating rhinorrhea (runny nose) and postnasal drip, particularly in chronic rhinitis cases.

Efficacy Studies:

  • Clinical trials have shown that nasal administration of atropine sulfate effectively reduces symptoms within one week . The doses used ranged from 50 to 75 µg administered four times daily.
Treatment GroupDosage (µg)Symptom Improvement
Atropine 0.050%50Significant reduction in rhinorrhea
Atropine 0.075%75Similar efficacy observed

Emergency Medicine

Indications:

  • Atropine sulfate is critical in emergency medicine for treating organophosphate poisoning and nerve agent exposure.

Case Studies:

  • Research indicates that atropine sulfate is effective in reversing symptoms of poisoning by blocking the effects of excess acetylcholine at muscarinic receptors . It has been used successfully in multiple cases involving severe toxicity due to pesticide exposure.
Case Study ReferenceTreatment GroupOutcome
Balali-Mood & Shariat (1998)Atropine alone vs. combination therapyImproved survival rates observed

Gastrointestinal Applications

Indications:

  • Atropine sulfate is also employed to manage gastrointestinal disorders by inhibiting gastric motility.

Clinical Findings:

  • Studies have shown that atropine can slow gastric emptying and gastrocecal transit time, which may be beneficial in conditions requiring reduced gastrointestinal activity .
ConditionEffect of Atropine Sulfate
Gastric EmptyingSlowed
Gastrocecal TransitDelayed

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Atropine sulfate can be synthesized through a one-pot process involving the reaction of acetyltropoyl chloride with tropine, followed by treatment with an acid to form atropine . Another method involves the reaction of alpha-formoxyl phenylacetic acid tropeine with potassium borohydride in the presence of alcohol and chloroform, followed by crystallization and purification steps .

Industrial Production Methods: Industrial production of atropine sulfate often involves the extraction of hyoscyamine from plant sources, followed by racemization to produce atropine. The extracted hyoscyamine is dissolved in acetone, decolorized with activated carbon, and then treated with acid to form hyoscyamine sulfate. This is then racemized by heating, followed by crystallization and purification to obtain atropine sulfate .

Análisis De Reacciones Químicas

Types of Reactions: Atropine sulfate undergoes various chemical reactions, including:

    Hydrolysis: Atropine can be hydrolyzed to tropine and tropic acid.

    Oxidation: Atropine can be oxidized to form tropinone.

    Substitution: Atropine can undergo substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Substitution: Reagents like phenylacetyl chloride can be used for substitution reactions.

Major Products:

    Hydrolysis: Tropine and tropic acid.

    Oxidation: Tropinone.

    Substitution: Various substituted tropane derivatives.

Comparación Con Compuestos Similares

  • Scopolamine
  • Anisodamine
  • Anisodine
  • Tiotropium

Atropine sulfate stands out for its versatility and effectiveness in treating a variety of medical conditions, making it an invaluable compound in both clinical and research settings.

Actividad Biológica

Atropine sulfate, a tropane alkaloid derived from plants such as Atropa belladonna, is widely recognized for its anticholinergic properties. This compound exerts various biological activities, impacting multiple systems in the body, particularly in ophthalmology and cardiology. This article provides a comprehensive overview of the biological activity of atropine sulfate, supported by case studies, research findings, and data tables.

Atropine sulfate primarily functions as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), which are involved in numerous physiological processes. The compound can inhibit the effects of acetylcholine on target tissues, leading to various physiological responses:

  • Ocular Effects : Atropine induces mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle), which are beneficial in treating conditions like uveitis or during ocular surgeries .
  • Cardiovascular Effects : Atropine can increase heart rate by blocking the vagal effects on the heart, making it useful in treating bradycardia .

Biological Activity in Myopia Control

Recent studies have highlighted atropine's role in controlling myopia progression in children. A randomized clinical trial assessed the efficacy of low-dose atropine (0.01% and 0.02%) and found significant results:

  • Axial Elongation : Atropine 0.01% significantly reduced mean axial elongation compared to placebo (LSM difference: -0.13 mm; P < .001) .
  • Responder Rates : The treatment increased responder rates significantly at all time points compared to placebo (OR = 4.54; P < .001) for the 0.01% formulation .

Case Study 1: Acute Delirium Post-Surgery

A notable case involved a 65-year-old male who developed acute delirium after receiving 1% atropine sulfate eye drops post-cataract surgery. Symptoms included disorientation and psychomotor agitation, which resolved after discontinuation of the drops . This case underscores the importance of monitoring for central nervous system effects following atropine administration.

Case Study 2: Atropine Intoxication

In another instance, a 29-year-old male intentionally overdosed on intravenous atropine (10 mg), leading to severe tachycardia and respiratory distress. The patient required intubation and intensive care management but ultimately recovered after appropriate medical intervention . This highlights the potential dangers associated with high doses of atropine.

Research Findings on Cancer Biology

Emerging research indicates that atropine may have applications beyond traditional uses, particularly in cancer biology. A study demonstrated that atropine suppresses epithelial-mesenchymal transition (EMT) in breast cancer cells by modulating TGF-β signaling pathways:

  • Inhibition of Migration : Atropine reduced migratory activity in breast cancer cell lines by decreasing expression levels of CD-44 and c-Myc while increasing E-cadherin levels .
  • Mechanistic Insights : The compound's ability to inhibit EMT suggests potential therapeutic roles in cancer treatment strategies.

Pharmacokinetics and Dosage

The pharmacokinetics of atropine sulfate reveal that systemic absorption can lead to significant ocular effects even with topical administration. Studies indicate that plasma elimination half-lives are similar between topical and intravenous routes, emphasizing the need for careful dosing especially in vulnerable populations like children and the elderly .

Table 1: Summary of Pharmacokinetic Data for Atropine Sulfate

Administration RoutePeak Plasma ConcentrationHalf-Life (Hours)Bioavailability
Topical OcularVaries by formulation~2-3High
IntravenousRapid onset~2-3Immediate

Propiedades

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3.H2O4S/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t13-,14+,15?,16?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFQPODMEGSXHC-ZZJGABIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2472-17-5, 55-48-1
Record name Atropine, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002472175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atropine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.214
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atropine sulfate
Reactant of Route 2
Reactant of Route 2
Atropine sulfate
Reactant of Route 3
Reactant of Route 3
Atropine sulfate
Reactant of Route 4
Atropine sulfate
Reactant of Route 5
Atropine sulfate
Reactant of Route 6
Reactant of Route 6
Atropine sulfate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.